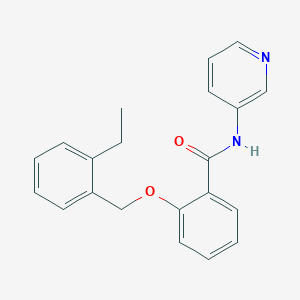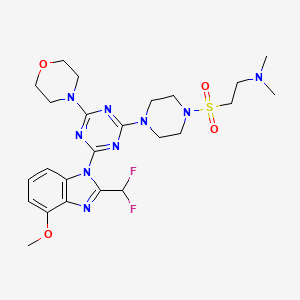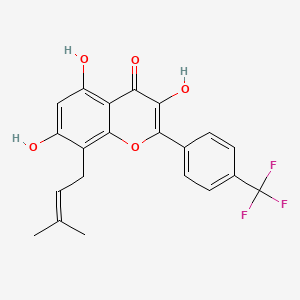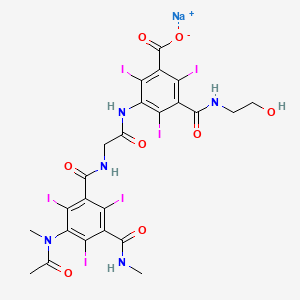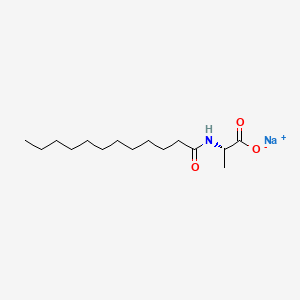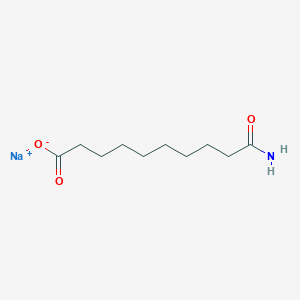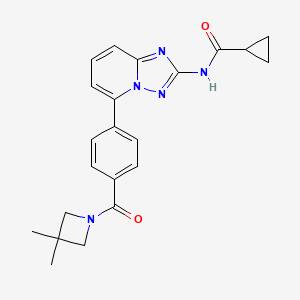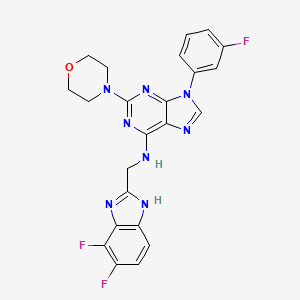
SR-3029
概要
説明
SR 3029は、カゼインキナーゼ1デルタおよびカゼインキナーゼ1イプシロンの強力かつ特異的な阻害剤です。これらのキナーゼは、概日リズム、細胞分裂、アポトーシスなどのさまざまな細胞プロセスに関与しています。 SR 3029は、特に癌生物学および分子薬理学の分野において、科学研究において大きな可能性を示しています .
科学的研究の応用
SR 3029 has a wide range of scientific research applications:
Cancer Biology: SR 3029 has been shown to inhibit the growth of various cancer cell lines, including breast cancer and melanoma.
Molecular Pharmacology: The compound is used to study the role of casein kinase 1 delta and casein kinase 1 epsilon in cellular processes and to develop new therapeutic strategies.
Circadian Rhythm Research: SR 3029 is used to investigate the regulation of circadian rhythms and the potential for developing treatments for circadian rhythm disorders.
Drug Development: The compound serves as a lead compound in the development of new drugs targeting casein kinase 1 delta and casein kinase 1 epsilon
作用機序
SR 3029は、カゼインキナーゼ1デルタおよびカゼインキナーゼ1イプシロンの活性を阻害することにより、その効果を発揮します。これらのキナーゼは、細胞分裂やアポトーシスを調節するタンパク質など、さまざまな基質のリン酸化に関与しています。これらのキナーゼを阻害することにより、SR 3029はこれらのプロセスを阻害し、腫瘍の増殖やその他の細胞効果の抑制につながります。 この化合物は、癌細胞における遺伝子発現の重要な調節因子であるβカテニンの核局在にも影響を与えます .
類似の化合物との比較
SR 3029は、カゼインキナーゼ1デルタおよびカゼインキナーゼ1イプシロンの阻害剤としての高い特異性と効力においてユニークです。類似の化合物には以下が含まれます。
IC261: カゼインキナーゼ1デルタの別の阻害剤ですが、SR 3029と比較して特異性と効力が低くなっています。
シルミタセルチブ: カゼインキナーゼ2阻害剤で、異なるキナーゼを標的としていますが、SR 3029と一部重複する効果があります。
CK1-IN-3: カゼインキナーゼ1デルタおよびカゼインキナーゼ1イプシロンの効力が低い阻害剤で、主に予備研究で使用されています。
SR 3029は、その高い特異性のために際立っており、基礎研究と創薬の両方において貴重なツールとなっています。
生化学分析
Biochemical Properties
SR-3029 interacts with key enzymes and proteins such as CK1δ and CK1ε, and it has been found to inhibit these enzymes effectively . The IC50 values for CK1δ and CK1ε are 44 nM and 260 nM, respectively . The nature of these interactions is competitive, with this compound competing with ATP .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, in multiple myeloma cells, this compound is necessary to sustain mitochondrial metabolism . It also exhibits inhibitory effects on A375 cells .
Molecular Mechanism
The mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It competes with ATP for binding to CK1δ and CK1ε, thereby inhibiting these enzymes . This inhibition disrupts the phosphorylation of certain proteins, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, this compound has been observed to have long-term effects on cellular function in both in vitro and in vivo studies . For instance, in multiple myeloma cells, this compound treatment led to the suppression of genes involved in oxidative phosphorylation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . For example, at a dosage of 20 mg/kg daily, this compound exhibited anti-tumor effects in tumor xenografts with no overt toxicity in mice .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as CK1δ and CK1ε, and its inhibition of these enzymes leads to changes in metabolic flux or metabolite levels .
Transport and Distribution
Its effects on cellular function suggest that it may interact with various transporters or binding proteins .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are also yet to be fully understood. Given its impact on cellular metabolism and signaling pathways, it is likely that this compound may be directed to specific compartments or organelles within the cell .
準備方法
合成経路と反応条件
SR 3029の合成は、中間体の調製から始まる複数のステップが含まれます。主なステップには以下が含まれます。
コア構造の形成: これは、特定の芳香族化合物を制御された条件下で反応させて、SR 3029のコア構造を形成することを含みます。
官能基化: さまざまな官能基は、ハロゲン化、ニトロ化、還元などの反応を通じてコア構造に導入されます。
最終的な組み立て: 最終的な化合物は、一連のカップリング反応、多くの場合、パラジウム触媒クロスカップリング技術を使用して組み立てられます。
工業生産方法
SR 3029の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高収率と純度を確保するための反応条件の最適化が含まれます。 連続フロー化学や自動合成などの技術は、効率とスケーラビリティを向上させるためにしばしば採用されています .
化学反応の分析
反応の種類
SR 3029は、以下を含むさまざまな化学反応を起こします。
酸化: SR 3029は、特定の条件下で酸化されて酸化誘導体を形成することができます。
還元: 還元反応は、化合物内の特定の官能基を修飾するために使用できます。
置換: 置換反応、特に求核置換反応は、SR 3029の修飾によく見られます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。
置換: アジ化ナトリウムやシアン化カリウムなどの求核試薬が、制御された条件下で使用されます。
主要な製品
科学研究への応用
SR 3029は、幅広い科学研究の応用があります。
癌生物学: SR 3029は、乳がんやメラノーマなど、さまざまな癌細胞株の増殖を阻害することが示されています。
分子薬理学: この化合物は、細胞プロセスにおけるカゼインキナーゼ1デルタおよびカゼインキナーゼ1イプシロンの役割を研究し、新しい治療戦略を開発するために使用されます。
概日リズム研究: SR 3029は、概日リズムの調節と、概日リズム障害の治療法を開発する可能性を調査するために使用されます。
創薬: この化合物は、カゼインキナーゼ1デルタおよびカゼインキナーゼ1イプシロンを標的とする新しい薬物の開発におけるリード化合物として役立ちます
類似化合物との比較
SR 3029 is unique in its high specificity and potency as an inhibitor of casein kinase 1 delta and casein kinase 1 epsilon. Similar compounds include:
IC261: Another inhibitor of casein kinase 1 delta, but with lower specificity and potency compared to SR 3029.
Silmitasertib: A casein kinase 2 inhibitor, which targets a different kinase but has some overlapping effects with SR 3029.
CK1-IN-3: A less potent inhibitor of casein kinase 1 delta and casein kinase 1 epsilon, used primarily in preliminary research.
SR 3029 stands out due to its high specificity, making it a valuable tool in both basic research and drug development.
特性
IUPAC Name |
N-[(4,5-difluoro-1H-benzimidazol-2-yl)methyl]-9-(3-fluorophenyl)-2-morpholin-4-ylpurin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F3N8O/c24-13-2-1-3-14(10-13)34-12-28-20-21(31-23(32-22(20)34)33-6-8-35-9-7-33)27-11-17-29-16-5-4-15(25)18(26)19(16)30-17/h1-5,10,12H,6-9,11H2,(H,29,30)(H,27,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEBMEQPREMCWOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=C3C(=N2)N(C=N3)C4=CC(=CC=C4)F)NCC5=NC6=C(N5)C=CC(=C6F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F3N8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of SR-3029?
A1: this compound is a potent and selective inhibitor of Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε) [, , , , , , , ]. By inhibiting these kinases, this compound disrupts multiple cellular processes, including:
- Wnt/β-catenin signaling: In several cancer types, this compound inhibits the Wnt/β-catenin pathway by preventing nuclear accumulation of β-catenin, thus reducing the expression of its target genes like MYC, CCND1 and WNT3 [, , ].
- Translation initiation: In blood cancers, this compound disrupts translation initiation by repressing 4E-BP1 and p70S6K phosphorylation and inhibiting eIF4F complex assembly []. This leads to reduced protein synthesis of critical genes, including the oncogene C-MYC [].
- Gemcitabine metabolism: this compound upregulates deoxycytidine kinase (dCK), the rate-limiting enzyme responsible for activating gemcitabine, thereby sensitizing pancreatic and bladder cancer cells to this chemotherapeutic agent [, ].
Q2: How does this compound's activity differ between blood cancers and solid tumors?
A2: Interestingly, this compound demonstrates distinct mechanisms of action in blood cancers compared to solid tumors []:
- Blood cancers: this compound primarily targets translation initiation by inhibiting 4E-BP1 and p70S6K phosphorylation and eIF4F assembly, leading to reduced protein synthesis [].
- Solid tumors: this compound primarily acts by inhibiting the Wnt/β-catenin pathway, leading to decreased expression of β-catenin target genes [, ].
Q3: What is the significance of CK1δ being an mRNA cap-associated protein?
A3: The discovery that CK1δ associates with the mRNA m7G cap provides crucial insight into its role in regulating translation initiation []. This interaction suggests that CK1δ directly influences the formation of the translation initiation complex, ultimately controlling protein synthesis [].
Q4: What is the therapeutic potential of this compound in multiple myeloma?
A4: this compound shows promise as a therapeutic agent for multiple myeloma, demonstrating potent activity against both drug-sensitive and drug-resistant myeloma cells []. Specifically:
- In vitro and ex vivo: this compound effectively kills a wide range of multiple myeloma cell lines and primary patient samples, including those resistant to standard treatments like bortezomib and lenalidomide [, ].
- In vivo: In mouse models of multiple myeloma, this compound treatment reduces tumor burden and significantly improves survival [, ].
- Metabolic vulnerability: Studies suggest that this compound suppresses key metabolic pathways in multiple myeloma cells, highlighting a potential therapeutic vulnerability that can be exploited [].
Q5: How does this compound enhance the efficacy of gemcitabine in pancreatic and bladder cancers?
A5: this compound enhances the efficacy of gemcitabine by increasing the expression of deoxycytidine kinase (dCK), the enzyme responsible for converting gemcitabine into its active metabolite [, , ]. This synergistic effect results in increased sensitivity of pancreatic and bladder cancer cells to gemcitabine treatment [, , ].
Q6: What preclinical evidence supports the use of this compound in triple-negative breast cancer (TNBC)?
A6: Preclinical studies have demonstrated the efficacy of this compound in TNBC models:
- In vitro: this compound selectively induces apoptosis in TNBC cells, particularly those with high CK1δ expression and nuclear β-catenin, a marker of poor prognosis [, ].
- In vivo: this compound treatment leads to significant tumor regression in orthotopic xenograft models of TNBC, including patient-derived xenografts (PDX) [, ].
- Metastasis inhibition: this compound also demonstrates the ability to inhibit TNBC cell invasion and reduce metastasis formation in vivo [].
Q7: Are there any biomarkers that can predict response to this compound therapy?
A7: Current research suggests that several biomarkers may be predictive of response to this compound:
- CK1δ expression: Tumors with high CK1δ expression are more likely to be sensitive to this compound treatment [, , ].
- Nuclear β-catenin: The presence of nuclear β-catenin, a marker of active Wnt signaling, correlates with this compound sensitivity in certain cancers like TNBC [, ].
- Wnt pathway mutations: Patients with mutations in the Wnt/β-catenin pathway, particularly in multiple myeloma, may be more responsive to this compound [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


